Structural Differentiation: 2,3-Dimethoxybenzoyl vs. 4-Nitrobenzoyl and 2,4-Dinitrophenyl Moieties
The target compound carries a 2,3-dimethoxybenzoyl moiety linked to a 2-methoxy-5-nitroaniline ring. In the published nitro-benzamide prodrug series (compounds 1–4), the most active prodrug 3 is N-(2,4-dinitrophenyl)-4-nitrobenzamide, which possesses two nitro groups on the aniline ring and a 4-nitrobenzoyl group [1]. The target compound differs at three key positions: (i) the benzoyl ring carries electron-donating 2,3-dimethoxy groups instead of the electron-withdrawing 4-nitro group of prodrug 3; (ii) the aniline ring bears a single 5-nitro group rather than the 2,4-dinitro pattern; (iii) an additional 2-methoxy group is present on the aniline ring. These electronic and steric differences are predicted to alter the reduction potential of the nitro group and the binding mode within the nitroreductase active site, directly impacting the rate of enzymatic activation and the nature of the cytotoxic metabolite formed.
| Evidence Dimension | Chemical substitution pattern affecting nitroreductase substrate efficiency |
|---|---|
| Target Compound Data | 2,3-dimethoxybenzoyl group + 2-methoxy-5-nitroaniline; single nitro group on aniline ring; three methoxy groups total |
| Comparator Or Baseline | Prodrug 3 (N-(2,4-dinitrophenyl)-4-nitrobenzamide): 4-nitrobenzoyl group + 2,4-dinitroaniline; three nitro groups total |
| Quantified Difference | Prodrug 3 demonstrated efficient Ssap-NtrB-mediated reduction (kinetic parameters reported in [1]) and high toxicity toward PC3 cells after activation, comparable to CB1954. No reduction or cytotoxicity data exist for the target compound. |
| Conditions | Ssap-NtrB enzyme assay; PC-3 prostate cancer, Hep3B hepatoma, HUVEC endothelial cells [1] |
Why This Matters
The target compound’s distinct substitution pattern will produce a different metabolite upon nitroreduction, which may exhibit selectivity or potency profiles distinct from prodrug 3, making it a scientifically rational candidate for screening in NTR-based enzyme-prodrug systems where dinitro-phenyl substrates show excessive toxicity.
- [1] Gungor T, Yetis G, Onder FC, Tokay E, Tok TT, Celik A, Ay M, Kockar F. Prodrugs for Nitroreductase Based Cancer Therapy-1: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides with Ssap-NtrB. Medicinal Chemistry, 2018, 14(5), 495–507. View Source
